Bienvenue dans la boutique en ligne BenchChem!

Sirt2-IN-1

SIRT2 inhibition Potency comparison AGK2

Sirt2-IN-1 (Compound 9) delivers reproducible IC50 163 nM SIRT2 inhibition with ≥98% purity, serving as a reliable positive control in deacetylase assays and a reference ligand for competitive binding studies leveraging co-crystal structure PDB 5DY5. Its well-characterized selectivity profile ensures SIRT2-specific readouts, while nanomolar potency supports cell-based target engagement (CETSA/NanoBRET). Not recommended for in vivo studies; use orthogonal probes like SirReal2 for validation.

Molecular Formula C28H27N7O2S2
Molecular Weight 557.7 g/mol
Cat. No. B2845201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt2-IN-1
Molecular FormulaC28H27N7O2S2
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CC5=CC=CC=C5)C
InChIInChI=1S/C28H27N7O2S2/c1-19-11-20(2)31-28(30-19)38-18-26(36)32-27-29-14-25(39-27)13-22-9-6-10-24(12-22)37-17-23-16-35(34-33-23)15-21-7-4-3-5-8-21/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,29,32,36)
InChIKeyYWLNYZXFIAFWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sirt2-IN-1 Potency and Purity: A Reliable SIRT2 Inhibitor for Research Procurement


Sirt2-IN-1 (Compound 9, CAS: 1862238-00-3) is a well-characterized sirtuin 2 (SIRT2) inhibitor . It exhibits an IC50 of 163 nM against SIRT2 in vitro, placing it among the moderately potent tool compounds for SIRT2 research [1]. Its high purity (≥98%) and defined chemical structure (C28H27N7O2S2) ensure reproducibility in experimental settings .

Why SIRT2 Inhibitor Potency and Selectivity Vary Widely: The Case for Careful Compound Selection


SIRT2 inhibitors encompass a broad range of chemical scaffolds with vastly different potencies and selectivity profiles. While some inhibitors like AGK2 show micromolar potency (IC50 3.5 µM) , others like Thiomyristoyl achieve low nanomolar inhibition (IC50 28 nM) . Critically, many inhibitors exhibit off-target effects on SIRT1 and SIRT3 [1]. The experimental context demands a specific balance of potency and selectivity; substituting one inhibitor for another can confound results, particularly in cellular and in vivo models.

Sirt2-IN-1 Quantitative Differentiation: Head-to-Head Comparisons for Informed Procurement


Sirt2-IN-1 vs. AGK2: A >20-Fold Increase in SIRT2 Inhibitory Potency

Sirt2-IN-1 demonstrates significantly higher potency against SIRT2 compared to the widely used inhibitor AGK2. In direct comparison, Sirt2-IN-1 has an IC50 of 163 nM [1], whereas AGK2 exhibits an IC50 of 3.5 µM (3500 nM) . This represents a >21-fold improvement in potency.

SIRT2 inhibition Potency comparison AGK2

Sirt2-IN-1 vs. SirReal2: Comparable Potency but Divergent Chemical Scaffold

Sirt2-IN-1 (IC50 163 nM) and SirReal2 (IC50 140 nM) display similar SIRT2 inhibitory potencies in vitro. However, they belong to distinct chemical series, offering orthogonal mechanisms of action. This scaffold diversity is critical for validating SIRT2-dependent phenotypes and avoiding compound-specific artifacts.

SIRT2 inhibition SirReal2 Chemical scaffold

Sirt2-IN-1 Selectivity Profile: Negligible Activity Against SIRT1 and SIRT3

Sirt2-IN-1 exhibits high selectivity for SIRT2 over SIRT1 and SIRT3. In standardized assays, Sirt2-IN-1 displays IC50 values >100,000 nM for both SIRT1 and SIRT3 [1]. This contrasts with less selective pan-SIRT inhibitors like SIRT1/2/3-IN-1, which inhibit SIRT2 (IC50 253 nM), SIRT1 (540 nM), and SIRT3 (720 nM) with sub-micromolar potency [2].

SIRT2 selectivity SIRT1 SIRT3

Sirt2-IN-1 Structural Basis of Action: Co-crystal Structure with Human SIRT2

The binding mode of Sirt2-IN-1 has been elucidated through X-ray crystallography. The compound is part of the SirReal (Sirtuin Rearranging Ligand) class and co-crystallizes with human SIRT2 (PDB ID: 5DY5) [1]. This structure reveals a unique induced-fit mechanism where the ligand rearranges the active site, providing a structural basis for its selectivity over other sirtuins. In contrast, many SIRT2 inhibitors like AGK2 lack publicly available co-crystal structures.

SIRT2 co-crystal structure SirReal probe Binding mode

Limitation: Lack of Published In Vivo Data for Sirt2-IN-1

A critical evidence gap exists for Sirt2-IN-1 regarding in vivo pharmacology. While in vitro potency and selectivity are well-documented, no peer-reviewed studies report pharmacokinetic (PK) parameters, in vivo efficacy, or toxicity. This contrasts with compounds like Thiomyristoyl, which has published in vivo anticancer activity [1]. Researchers requiring in vivo-ready SIRT2 inhibitors should consider this limitation.

In vivo pharmacology Pharmacokinetics Data gap

Sirt2-IN-1 Optimal Use Cases: Matching Compound Properties to Experimental Objectives


In Vitro Enzymatic Assays for SIRT2 Activity Screening

Due to its well-defined potency (IC50 163 nM) and high purity, Sirt2-IN-1 serves as a reliable positive control in biochemical assays measuring SIRT2 deacetylase activity . Its selectivity profile ensures that observed inhibition is attributable to SIRT2.

Cellular Target Engagement Studies

The compound's ability to inhibit SIRT2 at nanomolar concentrations makes it suitable for cell-based target engagement assays (e.g., CETSA or NanoBRET), particularly when orthogonal chemical probes like SirReal2 are used for validation .

Structural Biology and Drug Discovery

The availability of a co-crystal structure (PDB 5DY5) enables structure-based drug design efforts. Sirt2-IN-1 can be used as a reference ligand for competitive binding assays and for training computational models predicting SIRT2 inhibitor binding [1].

Not Recommended for In Vivo Studies Without Prior PK/PD Characterization

Due to the absence of published in vivo pharmacokinetic or efficacy data, Sirt2-IN-1 is not recommended as a first-line tool for animal studies. Researchers should prioritize compounds with established in vivo profiles, such as Thiomyristoyl, for such applications [2].

Quote Request

Request a Quote for Sirt2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.